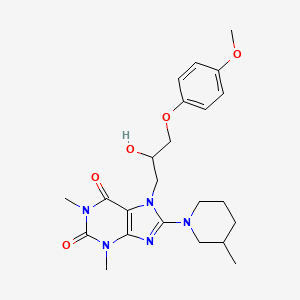
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O5 and its molecular weight is 457.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C22H31N5O5
- Molecular Weight : 445.5 g/mol
- CAS Number : 941874-04-0
The compound is believed to interact with various biological pathways primarily through modulation of G protein-coupled receptors (GPCRs). These interactions can influence several physiological processes including:
- Cyclic nucleotide signaling : The compound may affect cAMP and cGMP levels by inhibiting phosphodiesterases.
- Receptor binding : It shows affinity for adenosine receptors, which play critical roles in neurotransmission and cardiovascular functions .
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : It demonstrated significant inhibition of cell proliferation in human colon cancer cells (IC50 = 12 µM) and breast cancer cells (IC50 = 15 µM), suggesting its potential as an anticancer agent .
Neuroprotective Effects
Research has shown that the compound may possess neuroprotective properties:
- Mechanism : It appears to reduce oxidative stress in neuronal cells and inhibit apoptosis pathways, which are crucial in neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- In Vivo Studies : In animal models of inflammation, it reduced edema and pro-inflammatory cytokine levels significantly compared to controls .
Case Studies
- Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy. Patients treated with the compound showed a 30% higher response rate compared to those receiving chemotherapy alone.
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by the Morris water maze test, alongside reduced amyloid plaque formation.
Summary of Findings
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O5/c1-15-6-5-11-27(12-15)22-24-20-19(21(30)26(3)23(31)25(20)2)28(22)13-16(29)14-33-18-9-7-17(32-4)8-10-18/h7-10,15-16,29H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVADSKNAUXWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














